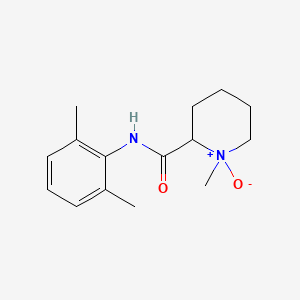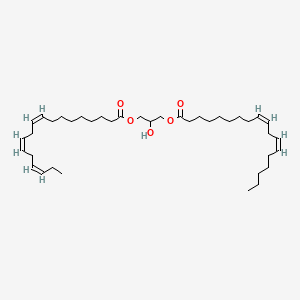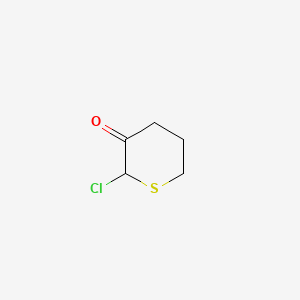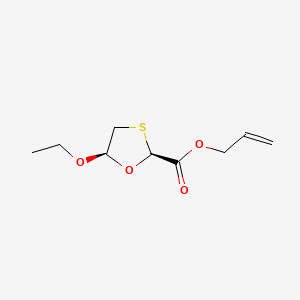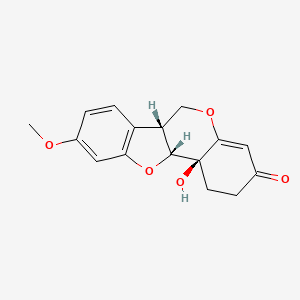
1,11b-Dihydro-11b-hydroxymedicarpin
Descripción general
Descripción
1,11b-Dihydro-11b-hydroxymedicarpin is a phenolic compound found in the herbs of Derris robusta . It is a pterocarpan and a derivative of Medicarpin .
Molecular Structure Analysis
The molecular formula of 1,11b-Dihydro-11b-hydroxymedicarpin is C16H16O5 . The molecular weight is 288.30 . The SMILES representation is O=C(CC1)C=C2[C@@]1(O)C@@=CC=C34)([H])[C@@]4([H])CO2 .Aplicaciones Científicas De Investigación
Identification in Plant Extracts
1,11b-Dihydro-11b-hydroxymedicarpin has been identified as a minor component in a chloroform extract of Ononis viscosa subsp. breviflora, highlighting its presence in natural plant extracts (Barrero, Cabrera, & García, 1998).
Role in Phytoalexin Metabolism
This compound is involved in the metabolism of phytoalexins like medicarpin in fungi, indicating its role in plant-fungal interactions and antifungal activity (Ingham, 1976).
Impact on Seed Germination and Growth
Medicarpin, a closely related compound, has been shown to affect alfalfa seed germination and seedling growth, suggesting that derivatives like 1,11b-Dihydro-11b-hydroxymedicarpin could have similar biological effects (Dornbos, Spencer, & Miller, 1990).
Potential Therapeutic Applications
Several studies investigate compounds with structural similarities or related biochemical pathways. For instance, research on 11β-Hydroxysteroid dehydrogenase inhibitors, which are structurally or functionally related, suggests potential therapeutic applications in treating metabolic diseases like diabetes and obesity (Fotsch, Askew, & Chen, 2005).
Enzyme Inhibition Studies
Research focusing on enzyme inhibition, particularly 11β-Hydroxysteroid dehydrogenase, provides insights into how similar compounds, including 1,11b-Dihydro-11b-hydroxymedicarpin, might interact with biological systems (Goldberg et al., 2012).
Transgenic Expression in Tobacco
Studies have also explored the expression of genes related to pterocarpan phytoalexins metabolism in transgenic tobacco, providing a basis for understanding how 1,11b-Dihydro-11b-hydroxymedicarpin might be synthesized or modified in a transgenic context (Mundodi, Watson, López-Meyer, & Paiva, 2001).
Safety And Hazards
1,11b-Dihydro-11b-hydroxymedicarpin is intended for research and development use only. It is not for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBDLYFYFZZDS-APHBMKBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11b-Dihydro-11b-hydroxymedicarpin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



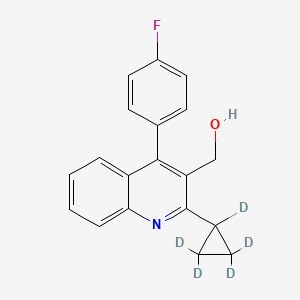

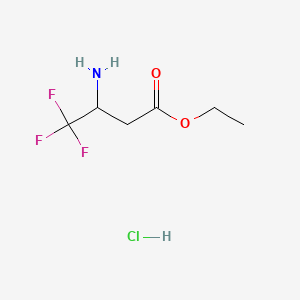
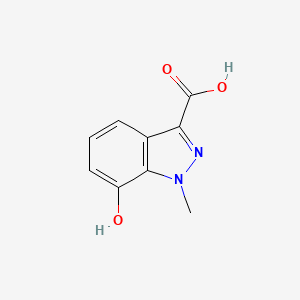
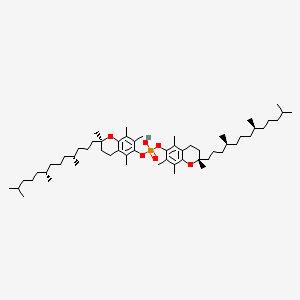
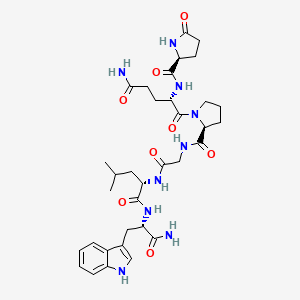
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
